molecular formula C20H20N2O3 B12628070 ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate

ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate

Cat. No.: B12628070
M. Wt: 336.4 g/mol
InChI Key: ZCXXQDMPTOVYFC-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate is a complex organic compound with a unique structure that includes an ethyl carbamate group, an amino group, and a naphthalen-2-ylmethoxy substituent

Preparation Methods

The synthesis of ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-naphthol with an appropriate amine to form the naphthalen-2-ylmethoxy derivative. This intermediate is then reacted with ethyl chloroformate and an appropriate amine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and carbamate groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid

Scientific Research Applications

Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate

InChI

InChI=1S/C20H20N2O3/c1-2-24-20(23)22-19-10-9-17(12-18(19)21)25-13-14-7-8-15-5-3-4-6-16(15)11-14/h3-12H,2,13,21H2,1H3,(H,22,23)

InChI Key

ZCXXQDMPTOVYFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

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